Bifidenone
Description
Properties
CAS No. |
2078008-57-6 |
|---|---|
Molecular Formula |
C21H26O5 |
Molecular Weight |
358.434 |
IUPAC Name |
(6S,7aR)-6-allyl-7a-((S)-1-(3,4-dimethoxyphenyl)propan-2-yl)-7,7a-dihydrobenzo[d][1,3]dioxol-5(6H)-one |
InChI |
InChI=1S/C21H26O5/c1-5-6-16-12-21(20(11-17(16)22)25-13-26-21)14(2)9-15-7-8-18(23-3)19(10-15)24-4/h5,7-8,10-11,14,16H,1,6,9,12-13H2,2-4H3/t14-,16-,21+/m0/s1 |
InChI Key |
BHTLRQBVGVBCSE-WDUKFBBWSA-N |
SMILES |
O=C1C=C2OCO[C@@]2([C@@H](C)CC3=CC=C(OC)C(OC)=C3)C[C@@H]1CC=C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(+)-Bifidenone; Bifidenone |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Mechanism of Action
Bifidenone is derived from the plant genus Beilschmiedia and has been characterized as an inhibitor of tubulin polymerization. Its chemical structure allows it to bind effectively to the colchicine site on tubulin, which is crucial for microtubule dynamics during cell division. This binding disrupts normal microtubule function, leading to cell cycle arrest, particularly in the G2/M phase, and ultimately inducing apoptosis in cancer cells .
Anticancer Applications
This compound's primary application lies in its anticancer properties. Research has demonstrated that it exhibits antiproliferative activity against various human cancer cell lines, including:
- Lung Cancer : NCI-H460 cells show significant sensitivity to this compound treatment, leading to reduced cell viability and increased apoptosis markers like cleaved poly-ADP ribose polymerase .
- Melanoma : this compound has been tested against M14 and SK-Mel-2 melanoma cells, demonstrating promising results in inhibiting growth .
- Ovarian and Uterine Cancer : Comparative studies indicate that this compound may be more effective than traditional chemotherapeutics like paclitaxel in certain contexts .
Case Studies and Research Findings
- In Vitro Studies : In a series of experiments, this compound was shown to inhibit cell proliferation across multiple cancer types. For instance, it caused G2/M phase arrest in NCI-H460 lung cancer cells at concentrations correlating with its IC50 values .
- In Vivo Efficacy : In murine models, this compound demonstrated significant tumor growth inhibition when administered intraperitoneally. Studies revealed that it outperformed some established treatments, suggesting its potential as a new therapeutic agent .
- Combination Therapies : this compound has been investigated for use in combination with other anticancer agents, such as platinum-based drugs. This combination may enhance therapeutic efficacy while potentially reducing resistance seen with monotherapies .
Potential Beyond Oncology
Beyond its applications in cancer treatment, this compound shows promise in treating inflammatory disorders due to its ability to inhibit angiogenesis—the formation of new blood vessels—which is a critical process in both tumor growth and inflammatory diseases . This could extend its utility to conditions such as:
- Gout
- Familial Mediterranean Fever
- Multiple Sclerosis
Data Summary Table
| Application Area | Cell Lines Tested | Mechanism of Action | Key Findings |
|---|---|---|---|
| Lung Cancer | NCI-H460 | Inhibition of tubulin polymerization | Induces apoptosis; G2/M phase arrest |
| Melanoma | M14, SK-Mel-2 | Disruption of microtubule dynamics | Significant reduction in cell viability |
| Ovarian Cancer | OVCAR8 | Microtubule inhibitor; apoptosis induction | More effective than paclitaxel |
| Inflammatory Disorders | Various | Anti-angiogenesis | Potential treatment for gout and arthritis |
Comparison with Similar Compounds
This compound vs. SQ1274
- Structure: SQ1274 is an optimized analogue of this compound with modifications enhancing tubulin-binding affinity and metabolic stability .
- Mechanism: Both bind to the colchicine site on tubulin, destabilizing microtubules. However, SQ1274 exhibits stronger inhibition of ovarian and uterine cancer cell growth (IC₅₀ values 2–5 nM vs. This compound’s 10–15 nM) .
- Resistance Profile : Unlike taxanes, SQ1274 minimizes P-glycoprotein (P-gp)-mediated drug efflux, a common resistance mechanism in paclitaxel-resistant cells .
This compound vs. Paclitaxel
- Binding Site: Paclitaxel stabilizes microtubules via the taxane site, while this compound destabilizes them via the colchicine site .
- Efficacy in Resistant Models: this compound derivatives (e.g., 46b) show 10-fold greater potency than paclitaxel in taxane-resistant cell lines (e.g., OVCAR8) .
- Toxicity: Paclitaxel’s neurotoxicity and hypersensitivity reactions are well-documented, whereas this compound’s derivatives demonstrate improved tolerability in preclinical models .
This compound vs. Podophyllotoxin Derivatives
- Target: Podophyllotoxin derivatives (e.g., etoposide) primarily inhibit topoisomerase II, with secondary effects on microtubules. This compound exclusively targets tubulin .
Preclinical Data Comparison
TGI% = Tumor Growth Inhibition; Data sourced from murine xenograft studies
Key Advantages of this compound and Derivatives
Overcoming Taxane Resistance : Derivatives like 46b maintain potency in paclitaxel-resistant lines (e.g., ARK1 uterine cancer cells) by bypassing P-gp efflux .
Synergistic Potential: Combining this compound analogues with DNA-damaging agents (e.g., carboplatin) enhances antitumor efficacy in preclinical models .
Structural Flexibility : Synthetic modifications (e.g., sulfonamide groups in 45b) improve pharmacokinetics and blood-brain barrier penetration .
Preparation Methods
Plant Material Selection and Extraction Protocols
Bifidenone was first isolated from Beilschmiedia specimens collected in Gabon. The process involves:
-
Dried Leaf and Stem Processing : Ground plant material undergoes sequential extraction with ethanol-ethyl acetate (1:1 ratio) under sonication and shaking.
-
Solvent Fractionation : Combined filtrates are evaporated to yield crude extracts (22.1 g from leaves, 8.3 g from stems).
-
Chromatographic Purification : Flash chromatography and semipreparative HPLC (C-18 columns, 45% CH₃CN/0.05% TFA) isolate this compound, though epimerization challenges reduced yields.
Key Challenge : Trifluoroacetic acid (TFA) in HPLC solvents caused epimerization, necessitating TFA-free final purification steps to stabilize the compound.
Total Synthesis: A 12-Step Route
Synthetic Strategy Overview
The first total synthesis, reported in 2017, addresses supply limitations through a scalable route starting from 1,4-dioxaspiro[4.5]decan-8-one.
Critical Reaction Steps
| Step | Reaction Type | Conditions | Outcome | Yield/Critical Data |
|---|---|---|---|---|
| 1 | Palladium-Catalyzed Aerobic Dehydrogenation | Pd(OAc)₂, O₂, 80°C, 12 h | Dihydrobenzodioxolone core formation | New methodology established |
| 2 | AD-mix-β Dihydroxylation | AD-mix-β, t-BuOH/H₂O, 0°C → RT, 24 h | Installation of two stereocenters | Diastereomeric ratio control |
| 3 | Late-Stage Decarboxylation-Allylation | Pd(PPh₃)₄, allyl bromide, K₂CO₃, DMF | Third stereocenter installation | 63.4% ee after chiral separation |
| 4 | Chiral Resolution | CHIRALPAK AD (10% i-PrOH/heptane) | Enriched enantiomer (1.5 g) | 680 mg final this compound |
Absolute Stereochemistry : Confirmed via single-crystal X-ray analysis of intermediate 13a .
Optimization and Challenges
Solvent System Refinement
Pharmaceutical formulations for this compound administration were optimized:
Structural Analog Development
Structure-activity relationship (SAR) studies identified:
-
Critical Features :
-
Promising Derivatives : Compounds 45b and 46b showed efficacy in xenograft models and taxane-resistant cell lines.
Comparative Analysis: Natural vs. Synthetic Routes
Data Tables and Key Findings
Pharmacokinetic Data (Parenteral Administration)
| Time Post-Injection | Plasma Concentration (× IC₅₀) | Formulation Composition |
|---|---|---|
| 30 min | >6× | 40% PG, 20% TWEEN-20, 20% PEG400 |
| 1 h | >3× | Same formulation |
| 3 h | >1× | Same formulation |
| 6 h | >4× | Same formulation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
